

An In-depth Technical Guide to Iminoacetonitrile: Structure, Synthesis, and Prebiotic Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Iminoacetonitrile

Cat. No.: B14750961

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iminoacetonitrile ($\text{HN}=\text{CHCN}$), a molecule of significant interest in prebiotic chemistry and astrobiology, serves as a crucial intermediate in the formation of essential biomolecules. This technical guide provides a comprehensive overview of **iminoacetonitrile**, including its chemical structure, CAS number, and detailed spectroscopic data. It delves into the primary synthetic routes, with a focus on the dimerization of hydrogen cyanide (HCN), and outlines its pivotal role in the prebiotic synthesis of purines, such as adenine. This document presents quantitative data in structured tables, details experimental methodologies, and provides visualizations of key chemical pathways to facilitate a deeper understanding for researchers and professionals in the fields of chemistry and drug development.

Chemical Identity and Properties

Iminoacetonitrile is a simple yet highly reactive organic compound. Its fundamental properties are summarized below.

CAS Number: 1726-32-5[1]

Chemical Structure:

- Molecular Formula: C₂H₂N₂
- SMILES: C(=N)C#N
- InChI Key: LAVVSPWGGHZKLI-UHFFFAOYSA-N

Physical and Chemical Properties:

Property	Value	Reference
Molecular Weight	54.05 g/mol	--INVALID-LINK--
Appearance	Unstable, polymerizes rapidly above 233 K	[2]
State at STP	Gas (predicted)	

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of **iminoacetonitrile**. Although it is a reactive species, it has been characterized in the gas phase and in argon matrices.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A study has reported the characterization of **iminoacetonitrile** by ¹H and ¹³C NMR spectroscopy, revealing its tendency to polymerize rapidly in solution above -40°C.[2]

Infrared (IR) Spectroscopy:

Iminoacetonitrile has been identified by its infrared spectrum in an argon matrix.[3]

Mass Spectrometry:

Mass spectrometry has been utilized to characterize **iminoacetonitrile**, confirming its molecular weight and fragmentation patterns.[2]

Specific, tabulated experimental data for NMR, IR, and MS are not readily available in public literature due to the compound's instability. The provided references indicate its

characterization by these methods.

Synthesis of Iminoacetonitrile

The primary and most studied route for the formation of **iminoacetonitrile** is the dimerization of hydrogen cyanide (HCN). This process is considered a key step in prebiotic chemical evolution.
[2]

Base-Catalyzed Dimerization of Hydrogen Cyanide

Reaction: $2 \text{ HCN} \rightarrow \text{HN=CHCN}$

Mechanism: The formation of **iminoacetonitrile** from liquid HCN is understood to be a base-catalyzed process. The reaction proceeds via a nucleophilic attack of a cyanide anion on a neutral HCN molecule, followed by a proton transfer.[2] Computational studies using steered ab initio molecular dynamics have elucidated a concerted mechanism where the carbon-carbon bond formation and proton transfer occur simultaneously.[2]

Experimental Protocol: Computational Simulation of HCN Dimerization

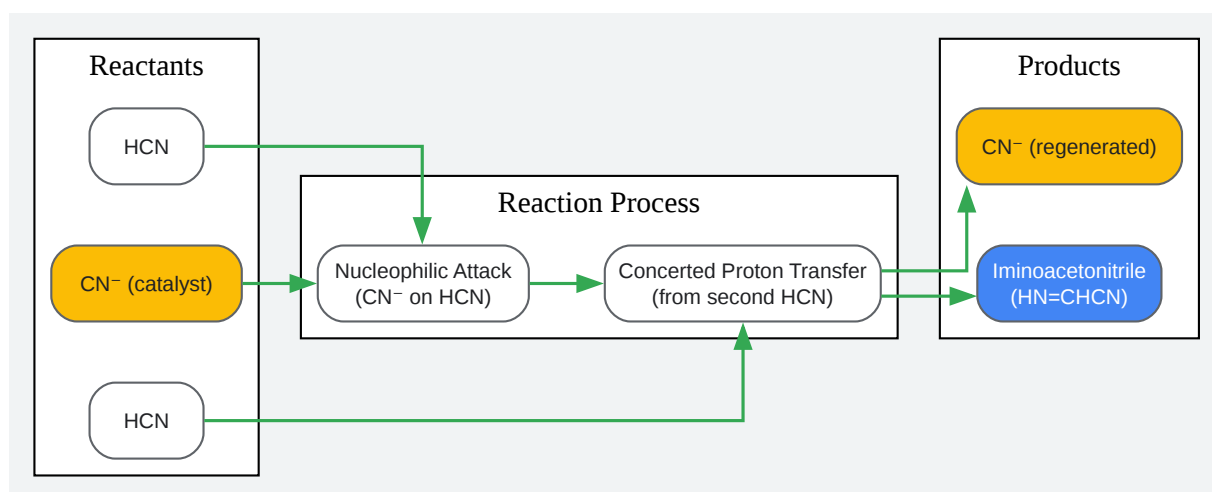
The following protocol is based on the computational study of base-catalyzed **iminoacetonitrile** formation in liquid HCN:[3]

- **System Setup:** A cubic simulation box with periodic boundary conditions is prepared, containing liquid hydrogen cyanide at a density that reproduces experimental values at a given temperature (e.g., 278 K). A cyanide anion is introduced to catalyze the reaction.
- **Molecular Dynamics Simulation:** The system is propagated using an NVT ensemble with a suitable time step (e.g., 0.5 fs). A thermostat is used to maintain the temperature.
- **Steered Dynamics:** To explore the reaction pathway, steered molecular dynamics or metadynamics simulations are employed. This involves defining collective variables that describe the progress of the reaction, such as the distance between the reacting carbon atoms and the proton transfer distance.
- **Free Energy Landscape:** The simulation data is used to construct the free-energy landscape of the reaction, which allows for the identification of the transition state and the calculation of

the activation barrier.

- Kinetic Analysis: The calculated activation barrier is used in conjunction with transition state theory (e.g., the Eyring equation) to estimate the reaction rate constant.

Logical Relationship of HCN Dimerization



[Click to download full resolution via product page](#)

Caption: Base-catalyzed dimerization of HCN to form **iminoacetonitrile**.

Role in Prebiotic Chemistry: The Pathway to Adenine

Iminoacetonitrile is a cornerstone molecule in theories of the origin of life, acting as a direct precursor to more complex biomolecules, most notably the purine nucleobase adenine.^{[4][5]} The formation of adenine from five molecules of hydrogen cyanide is a well-studied prebiotic pathway.

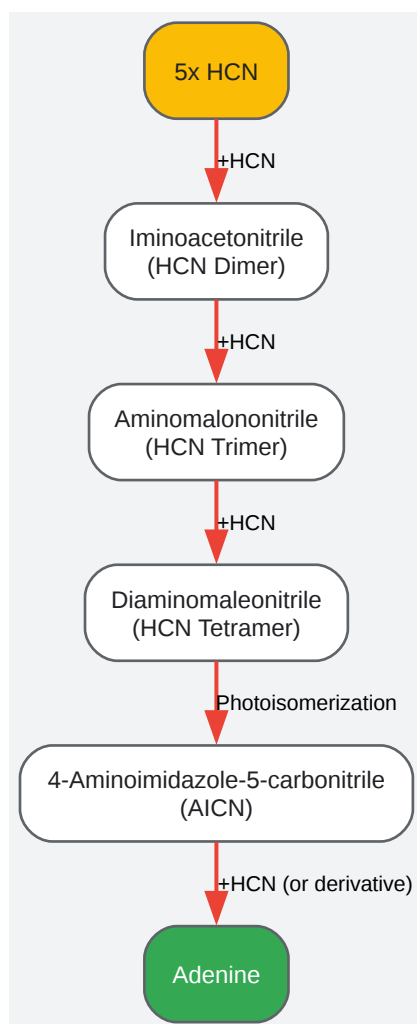
Step-by-Step Synthesis of Adenine from HCN

The overall reaction is: $5 \text{ HCN} \rightarrow \text{C}_5\text{H}_5\text{N}_5$ (Adenine)

The currently accepted mechanism involves the following key steps, starting from the formation of **iminoacetonitrile**:^{[4][5]}

- Formation of **Iminoacetonitrile** (HCN Dimer): $2 \text{ HCN} \rightarrow \text{HN=CHCN}$
- Formation of Aminomalononitrile (HCN Trimer): **Iminoacetonitrile** reacts with another molecule of HCN. $\text{HN=CHCN} + \text{HCN} \rightarrow \text{NC-CH(NH}_2\text{)-CN}$
- Formation of Diaminomaleonitrile (HCN Tetramer): This step is a point of divergence in proposed mechanisms. One pathway involves the reaction of aminomalononitrile with HCN. Another suggests the dimerization of **iminoacetonitrile**. A key intermediate often cited is diaminomaleonitrile (DAMN).
- Formation of 4-Aminoimidazole-5-carbonitrile (AICN): DAMN can undergo photoisomerization to form AICN, which is a crucial precursor to adenine due to its structural similarity.^[4]
- Final Ring Closure to Form Adenine: AICN reacts with a fifth molecule of HCN (or a derivative like formamidine) to form adenine.^{[4][5]} This final cyclization step is considered the rate-limiting step in the overall synthesis.^[4]

Prebiotic Synthesis Pathway of Adenine from HCN



[Click to download full resolution via product page](#)

Caption: Prebiotic pathway from Hydrogen Cyanide to Adenine.

Significance in Drug Development

While **iminoacetonitrile** itself is too reactive for direct therapeutic use, its chemistry and the pathways it participates in are relevant to drug development professionals. The study of nitrile-containing compounds is an active area of medicinal chemistry. Understanding the reactivity of simple nitriles like **iminoacetonitrile** can provide insights into the metabolic stability and potential reactivity of more complex nitrile-containing drug candidates. Furthermore, the prebiotic pathways involving **iminoacetonitrile** highlight the versatility of the nitrile group in the construction of heterocyclic scaffolds, which are prevalent in many pharmaceuticals.

Conclusion

Iminoacetonitrile is a molecule of fundamental importance, bridging simple prebiotic molecules with the complex building blocks of life. Its synthesis from hydrogen cyanide and its subsequent reactions to form purines provide a plausible pathway for the chemical origins of genetic material. For researchers and drug development professionals, the study of **iminoacetonitrile** offers valuable insights into the reactivity of nitriles and the construction of complex organic molecules. Further experimental characterization of this transient species will undoubtedly continue to illuminate its role in both prebiotic chemistry and modern synthetic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mechanisms of prebiotic adenine synthesis from HCN by oligomerization in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Beginning of HCN Polymerization: Iminoacetonitrile Formation and Its Implications in Astrochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical evolution: The mechanism of the formation of adenine under prebiotic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Iminoacetonitrile: Structure, Synthesis, and Prebiotic Significance]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14750961#iminoacetonitrile-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com